molecular formula C20H25N3O5S2 B15132749 N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B15132749
M. Wt: 451.6 g/mol
InChI Key: IEYKSBVMLQLFGF-UHFFFAOYSA-N
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Description

The compound N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide (ChemDiv ID: G856-4514) is a sulfonamide-containing derivative featuring a piperidine core substituted with a thiophene-2-sulfonyl group and a 4-methoxyphenyl ethanediamide moiety . Its molecular formula is C₂₀H₂₀N₂O₅S₃, with a molecular weight of 488.58 g/mol. The structure comprises:

  • A 4-methoxyphenyl group linked via an ethanediamide bridge, contributing to lipophilicity and aromatic interactions.
  • A piperidine ring with a 2-ethyl substitution, which may influence conformational flexibility and receptor binding .

Properties

Molecular Formula

C20H25N3O5S2

Molecular Weight

451.6 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide

InChI

InChI=1S/C20H25N3O5S2/c1-28-17-9-7-15(8-10-17)22-20(25)19(24)21-12-11-16-5-2-3-13-23(16)30(26,27)18-6-4-14-29-18/h4,6-10,14,16H,2-3,5,11-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

IEYKSBVMLQLFGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate is synthesized by reacting piperidine with a suitable sulfonyl chloride, such as thiophene-2-sulfonyl chloride, under basic conditions.

    Coupling with Ethylenediamine: The piperidinyl intermediate is then coupled with ethylenediamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ethylenediamine derivative.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The thiophene-sulfonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the sulfonyl group to form thiols or sulfides using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N’-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to aromatic residues in proteins, while the thiophene-sulfonyl group can engage in electrostatic interactions. The piperidinyl-ethyl chain provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Pharmacological Target (Hypothesized)
Target Compound (G856-4514) Piperidine-ethanediamide Thiophene-2-sulfonyl, 4-methoxyphenyl C₂₀H₂₀N₂O₅S₃ Sulfonamide enzymes/GPCRs
4-Anilidopiperidine Derivatives (e.g., 8–12) 4-Anilidopiperidine Tetrahydronaphthalen-2-yl-methyl, propionamide Varies (C₂₄H₃₁N₃O₂) Opioid receptors (μ, κ, δ)
Astemizole Benzimidazole-piperidine 4-Methoxyphenethyl, 4-fluorobenzyl C₂₈H₃₁FN₆O Histamine H₁ receptor
W-18 2-Phenylethyl-2-piperidinyl 4-Nitrophenylethyl, 4-chlorophenylsulfonamide C₁₉H₂₀ClN₃O₄S Opioid receptors (structural analogy)
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide Piperazine-ethanediamide 4-Fluorophenyl, furan-2-yl, pyridinylmethyl C₂₃H₂₅FN₄O₃ Serotonin/dopamine receptors
Key Observations:
  • Piperidine Core Variations : The target compound’s piperidine is sulfonylated at N1, distinguishing it from 4-anilidopiperidines (opioid ligands) and astemizole’s 4-piperidinyl-benzimidazole scaffold (antihistaminic) .
  • Sulfonamide vs. Propionamide : Unlike 4-anilidopiperidine derivatives with propionamide linkers , the ethanediamide bridge in G856-4514 may reduce metabolic susceptibility.
  • Thiophene vs.

Pharmacological and Functional Comparisons

Table 2: Pharmacological and Physicochemical Properties
Property Target Compound (G856-4514) 4-Anilidopiperidine Derivatives Astemizole
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) 5.8 (high lipophilicity)
Hydrogen Bond Acceptors 8 5–7 4
Synthetic Route Thiophene sulfonation + piperidine alkylation Reductive amination + Boc-deprotection Multi-step alkylation/hydrolysis
Target Affinity Not reported High μ-opioid receptor binding (Ki < 10 nM) H₁ receptor (Ki ~0.1 nM)
Key Findings:
  • Receptor Selectivity: 4-Anilidopiperidines exhibit nanomolar affinity for opioid receptors due to their propionamide-anilido motif , whereas G856-4514’s sulfonamide may favor non-opioid targets (e.g., kinases, proteases).
  • Metabolic Stability : Ethanediamide linkers (G856-4514) are less prone to esterase hydrolysis than propionamide derivatives , suggesting enhanced in vivo stability.

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